

Commercial Availability and Technical Guide for Trimethylcyclohexanol

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Compound of Interest

Compound Name: *Trimethylcyclohexanol*

Cat. No.: *B073185*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of **Trimethylcyclohexanol**, with a focus on its relevance to research and drug development.

Commercial Availability and Suppliers

Trimethylcyclohexanol is commercially available from a variety of global suppliers, typically as a mixture of cis and trans isomers. The purity and isomeric ratio can vary between suppliers and product grades. For research and development purposes, it is crucial to consider the specific isomer requirements of the intended application.

Table 1: Commercial Suppliers of **Trimethylcyclohexanol**

| Supplier | Product Name | Purity/Isomer Ratio | Available Quantities |
|--|--|---------------------------|------------------------------------|
| Sigma-Aldrich (Merck) | 3,3,5-Trimethylcyclohexanol | ≥80% (mixture of isomers) | 100 g, 1 kg |
| TCI America (dist. by Fisher Scientific) | cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans-isomer) | ≥80.0% (GC) | 25 g, 400 g |
| BOC Sciences | 3,3,5-Trimethyl Cyclohexanol | Not specified | Custom quantities (mg, g, kg, ton) |
| Prasol Chemicals (India) | 3,3,5-Trimethylcyclohexanol | Technical Grade | 75 kg |
| Triveni Chemicals (India) | Industrial Grade Liquid 3,3,5-Trimethylcyclohexanol | 98% Min | 35 kg |
| Chem-Impex | 3,3,5-Trimethylcyclohexanol (mixture of cis- and trans- isomers) | Not specified | Not specified |
| GlobalChemMall (China) | 3,3,5-Trimethylcyclohexanol | Not specified | Wholesale quantities |

Synthesis of Trimethylcyclohexanol

The most common industrial synthesis of 3,3,5-**Trimethylcyclohexanol** involves the catalytic hydrogenation of isophorone.^[1] The reaction can be controlled to favor the formation of either the cis or trans isomer to some extent, although a mixture is often obtained.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

This protocol describes a general procedure for the synthesis of 3,3,5-**Trimethylcyclohexanol** by the hydrogenation of isophorone.

Materials:

- Isophorone
- Hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C))
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)
- High-pressure autoclave or hydrogenation reactor
- Hydrogen gas source
- Standard laboratory glassware
- Filtration apparatus
- Rotary evaporator

Procedure:

- Catalyst Preparation (if using Raney Nickel): The Raney Nickel catalyst should be washed with the chosen solvent (e.g., THF) to remove any residual water, following the supplier's safety guidelines.
- Reaction Setup: In a clean, dry high-pressure autoclave, add the isophorone and the solvent. Then, carefully add the hydrogenation catalyst under an inert atmosphere (e.g., argon or nitrogen).
- Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.5-3.0 MPa).^[2]
- Reaction Conditions: Heat the mixture to the desired temperature (e.g., 140-180 °C) and stir vigorously.^[2] The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
- Work-up: Once the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

- Purification: Filter the reaction mixture to remove the catalyst. The solvent can then be removed from the filtrate using a rotary evaporator. The crude **Trimethylcyclohexanol** can be further purified by distillation under reduced pressure to separate the product from any unreacted starting material or byproducts.

Application in Drug Development and Biochemical Research

Trimethylcyclohexanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and has been studied for its biochemical effects.

Precursor to Cyclandelate and Homosalate

3,3,5-**Trimethylcyclohexanol** is a key starting material for the synthesis of the vasodilator drug cyclandelate and the sunscreen agent homosalate.^{[1][3]}

Experimental Protocol: Synthesis of Homosalate

This protocol outlines the synthesis of homosalate via transesterification of methyl salicylate with 3,3,5-**Trimethylcyclohexanol**.^[4]

Materials:

- 3,3,5-**Trimethylcyclohexanol**
- Methyl salicylate
- Catalyst (e.g., Potassium carbonate)
- Co-catalyst (e.g., Ammonium bromide)
- Three-necked flask equipped with a stirrer, thermometer, and distillation setup
- Heating mantle
- Vacuum distillation apparatus

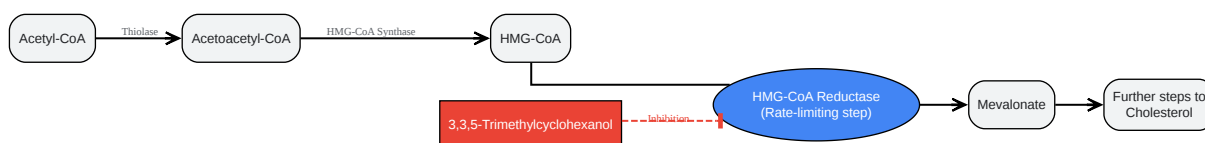
Procedure:

- Reaction Setup: In a 250 mL three-necked flask, combine methyl salicylate, 3,3,5-trimethylcyclohexanol, potassium carbonate, and ammonium bromide.[4]
- Reaction: Heat the reaction mixture to 180 °C with stirring.[4] The progress of the reaction can be monitored by tracking the conversion of methyl salicylate using gas chromatography. [4] The reaction is typically run for several hours.[4]
- Purification: Upon completion, the reaction mixture is cooled. The product, homosalate, is then purified by vacuum distillation to separate it from unreacted starting materials and the catalyst.[4]

Inhibition of HMG-CoA Reductase

Research has shown that 3,3,5-trimethylcyclohexanol can inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] This inhibitory action is of significant interest in the study of lipid metabolism and the development of cholesterol-lowering agents.

The following diagram illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase and its inhibition.



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